4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Overview
Description
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H25BClN3O2 and its molecular weight is 313.63 g/mol. The purity is usually 95%.
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Mechanism of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boron-containing group. Boron, in the form of boronic acids or boronates, often plays a crucial role in medicinal chemistry and drug design. It can form stable covalent bonds with biological targets, leading to potential therapeutic effects .
The pyrazole and piperidine rings in the compound are common structures in medicinal chemistry. Pyrazoles are known to interact with various enzymes and receptors in the body, and piperidines are often used as building blocks in the synthesis of pharmaceuticals .
Biological Activity
The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.20 g/mol. The presence of the boron-containing dioxaborolane moiety is significant for its reactivity and potential interactions in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The dioxaborolane group can form reversible covalent bonds with biomolecules, potentially inhibiting key protein interactions involved in various signaling pathways .
- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic pathways, particularly those related to cancer progression and immune response modulation .
- Regulatory Effects on Gene Expression : Preliminary studies suggest that it may affect transcription factors associated with immune regulation and oncogenesis .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | |
Immunomodulation | Enhancement of Treg cell function | |
Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, researchers found that derivatives of the dioxaborolane structure exhibited potent inhibitory effects on cancer cell lines. The mechanism was linked to the disruption of key signaling pathways that promote cell survival and proliferation .
Case Study 2: Immunomodulatory Effects
Another study investigated the immunomodulatory effects of piperidine derivatives on regulatory T cells (Tregs). It was observed that compounds similar to this compound enhanced the expression of FoxP3, a critical marker for Treg function. This suggests a potential application in autoimmune diseases where Treg function is compromised .
Research Findings
Recent research has highlighted the compound's potential as a therapeutic agent in various contexts:
- Cancer Treatment : The compound has shown promise in preclinical models for its ability to inhibit tumor growth and metastasis through targeted action on specific molecular pathways .
- Autoimmune Disorders : By enhancing Treg functionality, it could serve as a novel treatment approach for conditions like multiple sclerosis and rheumatoid arthritis .
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12;/h9-10,12,16H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQQBQYIWUHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735715 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175273-62-7 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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